3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride
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Overview
Description
8-(4-Dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride, also known as Janus Green B, is a synthetic dye with a molecular formula of C30H31ClN6 and a molecular weight of 511.07 g/mol . This compound is widely used in biological staining and as an oxidation-reduction indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride involves the diazotization of N,N-diethyl-3-aminophenazine followed by coupling with N,N-dimethylaniline . The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through crystallization and filtration to achieve high purity suitable for biological applications .
Chemical Reactions Analysis
Types of Reactions
8-(4-Dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can be reduced to its leuco form, which is colorless and can revert to the colored form upon oxidation.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Various oxidized forms of the compound.
Reduction: Leuco form of the compound.
Substitution: Substituted derivatives at the phenyl rings.
Scientific Research Applications
8-(4-Dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride has numerous applications in scientific research:
Biology: Used as a biological stain for mitochondria and other cellular components.
Chemistry: Serves as an oxidation-reduction indicator in various chemical reactions.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for cellular activity.
Industry: Employed in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reversible oxidation and reduction reactions. This property makes it an effective redox indicator. In biological systems, it stains mitochondria by interacting with the mitochondrial membrane potential, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another redox dye used in biological staining and as a redox indicator.
Neutral Red: Used for staining lysosomes and as a pH indicator.
Crystal Violet: Employed in Gram staining for bacterial classification.
Uniqueness
8-(4-Dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride is unique due to its specific staining properties for mitochondria and its reversible redox behavior, which is not as prominent in some of the similar compounds .
Properties
CAS No. |
4608-12-2 |
---|---|
Molecular Formula |
C28H27ClN6 |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]imino-[8-(dimethylamino)-10-phenylphenazin-2-ylidene]azanium;chloride |
InChI |
InChI=1S/C28H27N6.ClH/c1-32(2)22-13-10-20(11-14-22)30-31-21-12-16-25-27(18-21)34(23-8-6-5-7-9-23)28-19-24(33(3)4)15-17-26(28)29-25;/h5-19H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LJJCIHDBUFNTMG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=[N+]=C2C=CC3=NC4=C(C=C(C=C4)N(C)C)N(C3=C2)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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